3-Chloroacetyl-3-demethylthiocolchicine

説明

The exact mass of the compound 3-Chloroacetyl-3-demethylthiocolchicine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Chloroacetyl-3-demethylthiocolchicine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloroacetyl-3-demethylthiocolchicine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

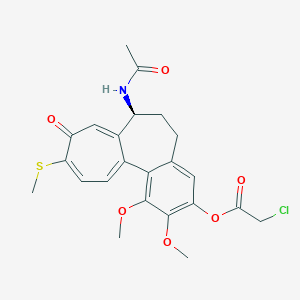

CAS番号 |

148731-66-2 |

|---|---|

分子式 |

C23H24ClNO6S |

分子量 |

478 g/mol |

IUPAC名 |

[(7S)-7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl] 2-chloroacetate |

InChI |

InChI=1S/C23H24ClNO6S/c1-12(26)25-16-7-5-13-9-18(31-20(28)11-24)22(29-2)23(30-3)21(13)14-6-8-19(32-4)17(27)10-15(14)16/h6,8-10,16H,5,7,11H2,1-4H3,(H,25,26)/t16-/m0/s1 |

InChIキー |

KXBYMXNKGWHCBS-INIZCTEOSA-N |

SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC(=O)CCl |

異性体SMILES |

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC(=O)CCl |

正規SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC(=O)CCl |

他のCAS番号 |

148731-66-2 |

同義語 |

3-CATC 3-chloroacetyl-3-demethylthiocolchicine |

製品の起源 |

United States |

Synthesis and Validation of 3-Chloroacetyl-3-demethylthiocolchicine (3-CTC): A Covalent Tubulin Modifier

Executive Summary

Colchicine and its sulfur-containing analog, thiocolchicine, are classical antimitotic agents that disrupt microtubule dynamics by binding to the colchicine site on β -tubulin. However, their reversible binding kinetics limit their utility as permanent structural probes for mapping tubulin interfaces. To overcome this, researchers developed chemically reactive A-ring modified analogs. 3-Chloroacetyl-3-demethylthiocolchicine (3-CTC) is a highly specific electrophilic probe designed to transition from a reversible competitive inhibitor to an irreversible covalent modifier of β -tubulin[1].

This technical guide provides a comprehensive, field-validated protocol for the synthesis, purification, and biological validation of 3-CTC, detailing the mechanistic causality behind each experimental choice.

Mechanistic Rationale & Target Biology

The design of 3-CTC is rooted in the spatial geometry of the colchicine binding pocket. The 3-methoxy group of classical colchicinoids is exposed near the α/β -tubulin heterodimer boundary. By demethylating this position and appending a chloroacetyl ester, the molecule is equipped with a highly reactive Michael acceptor/electrophile[2].

Once 3-CTC docks into the binding site (acting initially as a competitive inhibitor with an apparent Ki of ~3 μ M), the electrophilic α -carbon of the chloroacetyl group is positioned in close proximity to nucleophilic sulfhydryl groups of cysteine residues on β -tubulin. This proximity drives a rapid SN2 displacement of the chloride ion, forming a permanent covalent thioether bond predominantly with Cys-354 and secondarily with Cys-239 [2].

Retrosynthetic Analysis & Precursor Generation

The critical intermediate for this synthesis is 3-demethylthiocolchicine (3-DTC) (CAS: 87424-25-7)[3]. While direct regioselective demethylation of thiocolchicine is synthetically challenging due to competing methoxy groups, 3-DTC is most efficiently generated via the acid hydrolysis of thiocolchicoside .

-

Causality of Precursor Selection : Thiocolchicoside is a commercially available muscle relaxant featuring a glycosidic linkage specifically at the 3-position. Hydrolysis with 80% phosphoric acid ( H3PO4 ) selectively cleaves this sugar moiety, cleanly yielding the free 3-hydroxyl group without the need for multi-step protection/deprotection strategies[4].

Fig 1. Synthetic workflow from thiocolchicoside to 3-CTC via acid hydrolysis and acylation.

Core Synthesis Protocol: Chloroacetylation of 3-DTC

The following step-by-step methodology details the conversion of 3-DTC to 3-CTC. The reaction must be performed under anhydrous conditions to prevent the hydrolysis of the highly reactive chloroacetyl chloride.

Reagents & Materials

-

3-Demethylthiocolchicine (3-DTC) (1.0 equivalent)

-

Chloroacetyl chloride (1.2 equivalents)

-

Triethylamine ( Et3N ) (1.5 - 2.0 equivalents)

-

Anhydrous Dichloromethane ( CH2Cl2 )

-

Saturated aqueous NaHCO3 solution

-

Brine (saturated NaCl )

-

Anhydrous Sodium Sulfate ( Na2SO4 )

Step-by-Step Methodology

-

System Preparation : Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere to ensure a strictly moisture-free environment.

-

Substrate Dissolution : Dissolve 1.0 eq of 3-DTC in anhydrous CH2Cl2 (typically 10 mL per mmol of substrate).

-

Causality: CH2Cl2 is chosen because it provides excellent solubility for the alkaloid framework and remains completely inert to acid chlorides.

-

-

Base Addition : Inject 1.5 to 2.0 eq of anhydrous Et3N into the stirring solution.

-

Causality: Et3N acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during the esterification, which is critical because the tropolone-like C-ring of colchicinoids is sensitive to strong acidic degradation.

-

-

Electrophile Introduction : Cool the reaction vessel to 0°C using an ice-water bath. Slowly add 1.2 eq of chloroacetyl chloride dropwise via a syringe.

-

Causality: The acylation reaction is highly exothermic. Cooling to 0°C suppresses unwanted side reactions, such as the degradation of the chloroacetyl moiety or over-acylation at secondary sites.

-

-

Reaction Progression : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of EtOAc/Hexane (e.g., 7:3 v/v). The product (3-CTC) will elute with a higher Rf value than the highly polar 3-DTC.

-

Quenching & Extraction : Once TLC indicates complete consumption of the starting material, quench the reaction by slowly adding saturated aqueous NaHCO3 . Transfer to a separatory funnel, extract the aqueous layer twice with CH2Cl2 , and wash the combined organic layers with brine.

-

Drying & Concentration : Dry the organic phase over anhydrous Na2SO4 , filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 3-CTC.

Purification & Analytical Validation

To ensure the integrity of the biological assays, 3-CTC must be highly pure.

-

Chromatography : Purify the crude residue via silica gel flash column chromatography, eluting with a gradient of Hexane to Ethyl Acetate.

-

Self-Validating Analytics :

-

1 H-NMR ( CDCl3 ) : The successful attachment of the chloroacetyl group is confirmed by the appearance of a distinct singlet integrating to two protons around δ 4.2 - 4.4 ppm, corresponding to the −C(=O)CH2Cl protons. The disappearance of the broad 3-OH phenolic proton peak further validates complete conversion.

-

Mass Spectrometry (ESI-MS) : The spectrum must display the [M+H]+ pseudo-molecular ion. Crucially, due to the presence of a single chlorine atom, the mass spectrum will exhibit a characteristic M and M+2 isotopic pattern in a 3:1 ratio ( 35Cl/37Cl ).

-

Biological Evaluation & Adduct Formation

Once validated chemically, 3-CTC is evaluated for its ability to covalently modify β -tubulin. While both 2-CTC (a related analog) and 3-CTC bind to the colchicine site with similar affinities, their spatial orientations dictate distinct covalent reactivity profiles[1].

Quantitative Data: Covalent Adduct Ratios

Extensive radiolabeling and formic acid digestion studies have mapped the specific cysteine residues targeted by these analogs. The data below summarizes the binding kinetics and the specific adduct ratios extrapolated to zero time[2].

| Compound | Apparent Ki ( μ M) | Primary Covalent Adduct | Cys-239 : Cys-354 Adduct Ratio (t=0) |

| 2-CTC | ~3.0 | Cys-239 | 77 : 23 |

| 3-CTC | ~3.0 | Cys-354 | 27 : 73 |

Data indicates that while 2-CTC preferentially attacks Cys-239, the geometry of 3-CTC positions its reactive carbon optimally for nucleophilic attack by Cys-354.

Fig 2. Mechanism of action of 3-CTC detailing tubulin binding, covalent modification, and apoptosis.

References

-

Grover, S., et al. "Chloroacetates of 2- and 3-demethylthiocolchicine: specific covalent interactions with tubulin with preferential labeling of the beta-subunit". Biochemical and Biophysical Research Communications, PubMed (NIH). Available at: [Link]

-

Bai, R., et al. "A Multipronged Approach Establishes Covalent Modification of β-Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins". Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

- Google Patents. "US8497290B2 - Thiocolchicine derivatives, method of making and methods of use thereof". Google Patents.

Sources

- 1. Chloroacetates of 2- and 3-demethylthiocolchicine: specific covalent interactions with tubulin with preferential labeling of the beta-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CAS 87424-25-7: 3-Demethylthiocolchicine | CymitQuimica [cymitquimica.com]

- 4. US8497290B2 - Thiocolchicine derivatives, method of making and methods of use thereof - Google Patents [patents.google.com]

Unraveling the Covalent Mechanism of 3-Chloroacetyl-3-demethylthiocolchicine (3CTC): A Technical Guide to Irreversible Tubulin Inhibition

Prepared by: Senior Application Scientist Target Audience: Structural Biologists, Medicinal Chemists, and Oncology Drug Development Professionals

Executive Summary

The dynamic instability of microtubules is a foundational pillar of cellular mitosis, making tubulin one of the most validated targets in oncology. While classical antimitotic agents like colchicine bind reversibly to the α/β -tubulin heterodimer, the demand for high-resolution structural mapping of the colchicine binding site (CBS) necessitated the development of irreversible probes.

3-Chloroacetyl-3-demethylthiocolchicine (3CTC) is a chemically reactive, A-ring modified analog of colchicine. By acting as an electrophilic trap, 3CTC forms stable, covalent thioether bonds with specific cysteine residues within the CBS[1]. This whitepaper dissects the molecular architecture, binding kinetics, and mechanistic pathways of 3CTC, providing researchers with field-proven methodologies for utilizing this compound in structural and biochemical assays.

Molecular Architecture and Chemical Rationale

The design of 3CTC is rooted in targeted covalent inhibition. Colchicine itself is a reversible inhibitor that induces a steric clash, preventing the curved tubulin dimer from adopting the straight conformation required for microtubule polymerization.

To map the exact topography of the CBS, researchers synthesized thiocolchicine derivatives with an α -chloro ketone group at the 3-position of the A-ring[1].

-

The Electrophile: The chloroacetyl group acts as a highly reactive electrophilic center.

-

The Nucleophile: The sulfhydryl (-SH) groups of cysteine residues (specifically Cys-239 and Cys-354 on β -tubulin) act as nucleophiles.

-

The Reaction: Upon binding to the CBS, the spatial proximity of the chloroacetyl group to these cysteines facilitates a rapid nucleophilic substitution ( SN2 ) reaction, displacing the chloride ion and forming an irreversible covalent adduct[2].

Mechanism of Action: Covalent Engagement of β -Tubulin

The mechanism of 3CTC is a two-step process: an initial thermodynamic recognition phase, followed by a kinetic trapping phase.

-

Temperature-Dependent Reversible Binding: 3CTC initially acts as a competitive inhibitor of colchicine (apparent Ki≈3μM ). Crucially, this binding only occurs at 37°C and is entirely abolished at 0°C[1]. This causality is driven by the fact that tubulin undergoes a temperature-dependent conformational shift; at 0°C, the CBS is thermodynamically inaccessible or improperly folded for colchicinoid entry.

-

Regioselective Covalent Trapping: Once docked, approximately 60% of the bound 3CTC rapidly forms a covalent bond[1]. 3CTC exhibits a distinct regioselectivity, reacting predominantly with Cys-354 and secondarily with Cys-239 [2].

-

Conformational Locking: The covalent attachment permanently locks the tubulin heterodimer in a curved, assembly-incompetent state, halting microtubule dynamics and triggering G2/M cell cycle arrest.

Figure 1: Mechanistic pathway of 3CTC-induced microtubule destabilization.

Quantitative Binding Data

To understand the unique profile of 3CTC, it must be compared against its isomer (2CTC) and the parent compound. The differential reactivity between 3CTC and 2CTC highlights the precise spatial orientation of the A-ring within the binding pocket.

| Compound | Reversibility | Primary Adduct (at t=0 ) | Secondary Adduct (at t=0 ) | Apparent Ki | Binding at 0°C |

| Colchicine | Reversible | N/A | N/A | Reference | No |

| 3CTC | Irreversible | Cys-354 (73%) | Cys-239 (27%) | ~3 μ M | No |

| 2CTC | Irreversible | Cys-239 (77%) | Cys-354 (23%) | ~3 μ M | No |

Data extrapolated to zero time to account for adduct instability during digestion[2].

Experimental Workflows: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed as self-validating systems. A result is only as reliable as the controls built into the assay. Below are the definitive methodologies for working with 3CTC.

Protocol A: Mapping Covalent Adducts via LC-MS/MS

This protocol identifies the exact amino acid residues modified by 3CTC.

Causality & Design: To map the adducts, the protein must be cleaved into peptides. Formic acid is traditionally used for chemical cleavage; however, adducts at Cys-239 are less stable than those at Cys-354 during formic acid digestion[2]. Therefore, researchers must perform time-course digestions and extrapolate the adduct ratio back to t=0 to prevent artificially skewed data favoring Cys-354.

-

Incubation: Incubate purified bovine brain tubulin (10 μ M) with 3CTC (50 μ M) in PIPES buffer (pH 6.9) at 37°C for 60 minutes.

-

Self-Validation Control: Run a parallel sample pre-incubated with 100 μ M podophyllotoxin (a known reversible CBS binder). If 3CTC binding is specific to the CBS, podophyllotoxin will competitively block the covalent adduction[1].

-

-

Quenching: Quench the reaction by adding an excess of β -mercaptoethanol to scavenge unreacted 3CTC.

-

Digestion: Precipitate the protein and digest with 70% formic acid. Pull aliquots at 12, 24, and 48 hours to monitor Cys-239 adduct degradation.

-

LC-MS/MS Analysis: Separate peptides using reverse-phase HPLC and analyze via tandem mass spectrometry. Look for a mass shift corresponding to the addition of the demethylthiocolchicine moiety minus the chloride leaving group.

Figure 2: LC-MS/MS workflow for mapping 3CTC covalent adducts on β-tubulin.

Protocol B: Tubulin Polymerization Turbidimetry Assay

This assay functionally validates the inhibitory power of 3CTC.

Causality & Design: Microtubule polymers scatter light at 340 nm. As tubulin polymerizes, absorbance increases. Because 3CTC is a covalent inhibitor, its effects cannot be washed out or reversed by temperature cycling, unlike reversible agents.

-

Baseline Assembly: Prepare tubulin (20 μ M) in PEM buffer (PIPES, EGTA, MgCl2 ) supplemented with 1 mM GTP.

-

Drug Addition: Add 3CTC (concentration gradient: 1 μ M to 10 μ M) and incubate at 37°C in a temperature-controlled spectrophotometer.

-

Measurement: Record absorbance at 340 nm over 30 minutes. 3CTC will demonstrate a dose-dependent flattening of the polymerization curve.

-

Temperature-Cycling Validation (The "Irreversibility" Test): Cool the cuvette to 0°C for 10 minutes to force depolymerization (absorbance drops to baseline). Re-heat to 37°C.

-

Expected Result: Tubulin treated with reversible inhibitors will partially repolymerize. Tubulin treated with 3CTC will fail to repolymerize, proving the irreversible, covalent nature of the structural lock.

-

References

-

Chloroacetates of 2- and 3-demethylthiocolchicine: specific covalent interactions with tubulin with preferential labeling of the beta-subunit. Journal of Biological Chemistry. 1985. URL:[Link]

-

Mapping the binding site of colchicinoids on beta-tubulin. 2-Chloroacetyl-2-demethylthiocolchicine covalently reacts predominantly with cysteine 239 and secondarily with cysteine 354. Journal of Biological Chemistry. 2000. URL:[Link]

Sources

- 1. Chloroacetates of 2- and 3-demethylthiocolchicine: specific covalent interactions with tubulin with preferential labeling of the beta-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mapping the binding site of colchicinoids on beta -tubulin. 2-Chloroacetyl-2-demethylthiocolchicine covalently reacts predominantly with cysteine 239 and secondarily with cysteine 354 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Tubulin Binding Site of 3-Chloroacetyl-3-demethylthiocolchicine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules, the dynamic polymers of α- and β-tubulin heterodimers, are cornerstones of eukaryotic cell biology, essential for cell division, intracellular transport, and the maintenance of cell architecture. Their constant state of flux, known as dynamic instability, makes them a prime target for therapeutic intervention, particularly in oncology. Agents that interfere with microtubule dynamics can arrest the cell cycle, leading to apoptosis, a strategy that has been clinically validated for decades.

Among the various binding sites on tubulin, the colchicine binding site, located at the interface between the α- and β-tubulin subunits, has garnered significant interest.[1][2] Inhibitors targeting this site (Colchicine Binding Site Inhibitors, or CBSIs) effectively suppress microtubule formation.[2] A key advantage of many CBSIs is their ability to circumvent multidrug resistance mechanisms that often plague other classes of chemotherapeutics.[1][3]

This guide focuses on a specific, chemically reactive analog of colchicine: 3-Chloroacetyl-3-demethylthiocolchicine (CIDT), also referred to as 3-CTC.[4][5] While sharing the core mechanism of its parent compounds, CIDT distinguishes itself by its ability to form a stable, covalent bond with tubulin. This irreversible interaction provides a powerful tool for probing the architecture of the colchicine binding site and offers a promising avenue for the development of highly potent and durable anticancer agents. Here, we provide a comprehensive overview of the CIDT-tubulin interaction, from its structural basis to detailed experimental protocols for its characterization.

The Colchicine Binding Site: A Structural Nexus

The colchicine binding site is a deep, hydrophobic pocket situated primarily on the β-tubulin subunit, at the intradimer interface with α-tubulin.[2][6] Its complexity is underscored by the presence of flexible loops, notably the T7 loop of β-tubulin, whose conformations are highly dependent on the bound ligand.[1][7] This structural plasticity allows the site to accommodate a wide variety of structurally diverse compounds.[8]

The fundamental mechanism of action for all CBSIs, including CIDT, is the inhibition of microtubule assembly.[2] Tubulin dimers must transition from a "curved" conformation in their soluble state to a "straight" conformation to be incorporated into a growing microtubule protofilament.[1][7] CBSIs bind to the curved state of tubulin, sterically preventing this essential conformational straightening.[1][8] This action effectively freezes the tubulin dimer in a non-polymerizable state, leading to the net depolymerization of microtubules within the cell.

3-Chloroacetyl-3-demethylthiocolchicine (CIDT): A Covalent Interrogator

CIDT is a semi-synthetic derivative of thiocolchicine, an analog of colchicine where the methoxy group on the C-ring is replaced by a methylthio group.[9][10] The key modification in CIDT is the introduction of a reactive chloroacetyl group at the 3-position of the A-ring.[4] This electrophilic moiety transforms CIDT from a reversible inhibitor into a covalent one.

Mechanism of Action

CIDT's interaction with tubulin is a multi-step process that begins with non-covalent binding and culminates in an irreversible covalent bond.

-

Competitive Binding: Like colchicine, CIDT acts as a competitive inhibitor, binding to the same site.[4] It exhibits a strong affinity for tubulin, with an apparent inhibitory constant (Ki) of approximately 3 µM.[4]

-

Inhibition of Polymerization: By binding to the colchicine site, CIDT effectively inhibits tubulin polymerization, disrupting microtubule dynamics in a manner similar to its parent compound.[4]

-

Covalent Modification: The defining feature of CIDT is its ability to form a covalent adduct with tubulin. The chloroacetyl group acts as an alkylating agent, reacting with nucleophilic cysteine residues within the binding pocket.[5] This reaction occurs preferentially with the β-subunit; the ratio of labeling between β- and α-tubulin is approximately 4:1.[4]

Detailed mapping studies have identified two specific cysteine residues on β-tubulin as the primary targets for CIDT: Cys-239 and Cys-354 .[5] Notably, the reaction is not evenly distributed. For CIDT (3-CTC), the adduct ratio of Cys-239 to Cys-354 is approximately 27:73, indicating a significant preference for covalent modification of Cys-354.[5] This covalent linkage permanently locks the inhibitor in place, providing a durable and potent anti-mitotic effect.

Experimental Methodologies for Characterizing the CIDT-Tubulin Interaction

A multi-faceted approach is required to fully characterize the binding and functional effects of CIDT. This involves a combination of biochemical, cellular, and computational methods.

Part A: Biochemical Assays

1. In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay is fundamental for quantifying the inhibitory potency of compounds on microtubule assembly. It relies on the principle that the formation of microtubules from soluble tubulin dimers increases the turbidity of the solution, which can be measured as an increase in light scattering at 340-350 nm.[11]

Protocol:

-

Reagent Preparation:

-

Reconstitute lyophilized bovine brain tubulin (>99% pure) to 10 mg/mL in ice-cold General Tubulin Buffer (GTB: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).[12]

-

Prepare a 10 mM stock of GTP in water.

-

Prepare serial dilutions of CIDT in GTB. A final concentration range of 0.1 µM to 100 µM is a typical starting point.[11]

-

Prepare controls: Nocodazole (positive inhibitor control) and DMSO (vehicle control).

-

-

Reaction Setup (96-well plate, on ice):

-

For a 100 µL final volume per well, combine reagents in the following order:

-

GTB with 10% glycerol.

-

10 µL of 10x concentrated test compound (CIDT, Nocodazole, or DMSO).

-

Tubulin solution supplemented with 1 mM GTP to a final tubulin concentration of 3 mg/mL.[13]

-

-

-

Data Acquisition:

-

Immediately transfer the 96-well plate to a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 350 nm every minute for 60 minutes.[12]

-

-

Data Analysis:

-

Plot absorbance vs. time to generate polymerization curves.

-

Determine the maximum velocity (Vmax) of polymerization from the steepest slope of each curve.

-

Normalize Vmax values to the vehicle control.

-

Plot the normalized Vmax against the logarithm of CIDT concentration and fit to a dose-response curve to calculate the IC₅₀ value.

-

2. Competitive Binding Assay (Fluorescence-Based)

This assay determines the ability of a test compound (CIDT) to compete with a fluorescent probe that binds to the same site. 2-(4'-(N,N-dimethylamino)phenyl)-5-(2-methoxy-5-(3,4,5-trimethoxyphenyl)phenyl)-1,3,4-oxadiazole (MDL) or other fluorescent colchicine-site ligands can be used.[14] Binding of the probe to tubulin's hydrophobic pocket enhances its fluorescence. A competing ligand will displace the probe, causing a decrease in fluorescence.

Protocol:

-

Reagent Preparation:

-

Prepare purified tubulin (1-2 µM) in a suitable buffer (e.g., PM buffer).

-

Prepare a stock solution of a fluorescent colchicine-site probe (e.g., MDL at 10 µM).

-

Prepare serial dilutions of CIDT.

-

-

Reaction Setup:

-

In a fluorometer cuvette or black 96-well plate, combine tubulin and the fluorescent probe. Allow to incubate at 25°C to reach binding equilibrium (a stable, high fluorescence signal).

-

Add increasing concentrations of CIDT to the tubulin-probe mixture.

-

-

Data Acquisition:

-

After each addition of CIDT and a brief incubation period, measure the fluorescence emission at the probe's maximum wavelength (e.g., ~550 nm for MDL with excitation at 400 nm).[14]

-

-

Data Analysis:

-

Plot the decrease in fluorescence intensity against the concentration of CIDT.

-

Fit the data using competitive binding equations (e.g., Cheng-Prusoff equation) to calculate the Ki of CIDT, using the known Kd of the fluorescent probe.[15]

-

Part B: Structural and Computational Analysis

Molecular Docking and Dynamics

Computational methods are invaluable for visualizing and predicting the binding mode of CIDT.[16] Given its covalent nature, a combination of standard docking followed by specialized covalent docking protocols and molecular dynamics (MD) simulations is most appropriate.

Workflow:

-

Protein Preparation: Start with a high-resolution crystal structure of tubulin, preferably one complexed with a colchicine-site ligand (e.g., PDB ID: 4O2B).[17][18] Prepare the structure by adding hydrogens, assigning bond orders, and minimizing energy.

-

Ligand Preparation: Generate a 3D structure of CIDT and assign appropriate charges.

-

Initial Docking: Perform non-covalent docking of CIDT into the colchicine binding site to identify the most probable initial binding pose.

-

Covalent Docking: Using the best initial pose, perform a covalent docking simulation where a covalent bond is explicitly formed between the chloroacetyl carbon of CIDT and the sulfur atom of Cys-239 or Cys-354.

-

Molecular Dynamics (MD) Simulation: Run an MD simulation (e.g., 100 ns) of the covalently-bound CIDT-tubulin complex in a solvated environment.[18] This allows the complex to relax and reveals the stability of the interactions over time.

-

Analysis: Analyze the MD trajectory to identify key hydrogen bonds, hydrophobic interactions, and the overall stability of the complex.

Part C: Cell-Based Assays

Cellular Microtubule Content Assay

This assay quantifies the net effect of a compound on the microtubule network within cells, providing a crucial link between biochemical activity and cellular response.[19][20]

Protocol:

-

Cell Culture: Seed cells (e.g., HeLa) in a 96-well microplate and incubate for 24 hours.[19]

-

Compound Treatment: Treat cells with serial dilutions of CIDT for a defined period (e.g., 30 minutes to 2 hours).[19]

-

Permeabilization and Fixation:

-

Immunodetection:

-

Incubate the fixed cells with a primary antibody against α- or β-tubulin.

-

Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Signal Quantification:

-

Add a chemiluminescent substrate and measure the light output using a microplate reader. The signal intensity is proportional to the cellular microtubule mass.[22]

-

-

Analysis: Determine the concentration of CIDT that reduces the cellular microtubule content by 50% (EC₅₀).

Data Synthesis and Interpretation

The combined results from these assays provide a comprehensive profile of CIDT's interaction with tubulin.

| Parameter | Assay | Typical Value/Observation | Significance |

| IC₅₀ | Tubulin Polymerization | Low micromolar range | Quantifies potency in inhibiting microtubule assembly. |

| Ki | Competitive Binding | ~3 µM[4] | Confirms competitive binding at the colchicine site and measures binding affinity. |

| Covalent Adducts | Mass Spectrometry | Cys-239 and Cys-354 on β-tubulin[5] | Identifies the specific residues involved in the irreversible interaction. |

| Adduct Ratio | Peptide Mapping | 27:73 (Cys-239:Cys-354)[5] | Reveals the preferential reactivity within the binding pocket. |

| EC₅₀ | Cellular MT Content | Sub-micromolar to low µM | Measures the effective concentration for microtubule disruption in a cellular context. |

Implications for Drug Development

The covalent nature of CIDT's binding to tubulin presents both opportunities and challenges.

-

Increased Potency and Duration: Covalent binding can lead to a more sustained inhibition of tubulin function, potentially requiring lower or less frequent dosing.

-

Overcoming Resistance: Irreversible binding may be effective against resistance mechanisms that rely on drug efflux pumps or target mutations that weaken non-covalent binding.

-

Structure-Activity Relationship (SAR): The differential reactivity of CIDT (3-CTC) and its isomer 2-CTC (which preferentially labels Cys-239) demonstrates that the position of the reactive group on the A-ring is critical for directing the covalent interaction within the binding pocket.[5] This provides a clear path for designing new analogs with tailored reactivity and specificity.

-

Safety Considerations: The potential for off-target covalent modifications is a critical safety consideration that must be thoroughly evaluated during preclinical development.

Conclusion

3-Chloroacetyl-3-demethylthiocolchicine is a powerful chemical probe and a promising therapeutic lead that targets the colchicine binding site of tubulin. Its mechanism, which combines high-affinity competitive binding with subsequent irreversible covalent modification of Cys-239 and Cys-354 on β-tubulin, distinguishes it from classic, non-covalent colchicinoids. The detailed experimental and computational workflows presented in this guide provide a robust framework for researchers to investigate CIDT and other novel covalent tubulin inhibitors. A thorough understanding of this unique binding modality is essential for leveraging its therapeutic potential and designing the next generation of highly effective microtubule-targeting agents.

References

-

Wang, Y., et al. (2022). Molecular interactions at the colchicine binding site in tubulin: An X-ray crystallography perspective. Drug Discovery Today, 27(3), 853-863. [Link]

-

Iancu, C., et al. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmaceutical Research, 29(11), 2943–2971. [Link]

-

Péter, A., et al. (2015). Variations in the colchicine-binding domain provide insight into the structural switch of tubulin. Proceedings of the National Academy of Sciences, 112(35), 10959-10964. [Link]

-

Wang, Y., et al. (2016). Structures of a diverse set of colchicine binding site inhibitors in complex with tubulin provide a rationale for drug design. The FEBS Journal, 283(1), 102-111. [Link]

-

Grover, S., et al. (1992). Chloroacetates of 2- and 3-demethylthiocolchicine: specific covalent interactions with tubulin with preferential labeling of the beta-subunit. Biochemical and Biophysical Research Communications, 187(3), 1350-1358. [Link]

-

Chaudhuri, A. R., et al. (1999). Interaction of Novel Thiocolchicine Analogs With the Tubulin Isoforms From Bovine Brain. Journal of Protein Chemistry, 18(5), 557-563. [Link]

-

Panda, D., et al. (2010). Fluorescence spectroscopic methods to analyze drug-tubulin interactions. Methods in Cell Biology, 95, 291-311. [Link]

-

Kumari, A., & Panda, D. (2022). Investigating Tubulin-Drug Interaction Using Fluorescence Spectroscopy. Methods in Molecular Biology, 2430, 261-276. [Link]

-

Lopus, M., et al. (2010). Characterization of the Colchicine Binding Site on Avian Tubulin Isotype βVI. PLoS ONE, 5(6), e11347. [Link]

-

Hastie, S. B. (1991). Association of thiocolchicine with tubulin. The Journal of Biological Chemistry, 266(26), 17343-17348. [Link]

-

Wang, Y., et al. (2022). Molecular interactions at the colchicine binding site in tubulin: An X-ray crystallography perspective. Drug Discovery Today, 27(3), 853-863. [Link]

-

Prota, A. E., et al. (2014). The Novel Microtubule-Destabilizing Drug BAL27862 Binds to the Colchicine Site of Tubulin with Distinct Effects on Microtubule Organization. Journal of Molecular Biology, 426(8), 1848-1860. [Link]

-

De-la-Mora-Licona, R., et al. (2021). Computational Approaches to the Rational Design of Tubulin-Targeting Agents. International Journal of Molecular Sciences, 22(23), 12793. [Link]

-

Ramirez-Rios, S., et al. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. Cancers, 13(20), 5220. [Link]

-

Cytoskeleton, Inc. Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. [Link]

-

Ramirez-Rios, S., et al. (2020). A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Frontiers in Cell and Developmental Biology, 8, 321. [Link]

-

Cytoskeleton, Inc. Tubulin Polymerization Assay Kit (Fluorescence Based). Cytoskeleton, Inc. [Link]

-

Brossi, A., et al. (1992). Antitubulin effects of derivatives of 3-demethylthiocolchicine, methylthio ethers of natural colchicinoids, and thioketones derived from thiocolchicine. Comparison with colchicinoids. Journal of Medicinal Chemistry, 35(23), 4374-4379. [Link]

-

Ramirez-Rios, S., et al. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. Cancers, 13(20), 5220. [Link]

-

Liu, Y., et al. (2014). A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs. Journal of Pharmacokinetics and Pharmacodynamics, 41(2), 119-128. [Link]

-

Kokh, D. B., et al. (2020). Comprehensive Analysis of Binding Sites in Tubulin. Angewandte Chemie International Edition, 59(38), 16464-16472. [Link]

-

Díaz, J. F., et al. (2020). Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles. Frontiers in Cell and Developmental Biology, 8, 590393. [Link]

-

Ramirez-Rios, S., et al. (2020). A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Frontiers in Cell and Developmental Biology, 8, 321. [Link]

-

Getahun, Z., et al. (2000). Mapping the binding site of colchicinoids on beta -tubulin. 2-Chloroacetyl-2-demethylthiocolchicine covalently reacts predominantly with cysteine 239 and secondarily with cysteine 354. The Journal of Biological Chemistry, 275(51), 40323-40328. [Link]

-

Al-Ostoot, F. H., et al. (2022). Computational-Based Discovery of the Anti-Cancer Activities of Pyrrole-Based Compounds Targeting the Colchicine-Binding Site of Tubulin. Molecules, 27(9), 2881. [Link]

-

Cytoskeleton, Inc. Tubulin Polymerization Assay Kit using >99% pure tubulin, fluorescence based (BK011P). Cytoskeleton, Inc. [Link]

-

Good, B. T., & Voth, G. A. (2014). The Mechanism of Colchicine Action in Inhibiting Microtubule Polymerization. PLoS Computational Biology, 10(2), e1003464. [Link]

-

Kumari, A., et al. (2022). Computational study of interactions of anti-cancer drug eribulin with human tubulin isotypes. Scientific Reports, 12(1), 11005. [Link]

-

Furusawa, S., et al. (1981). Separation of tubulin-binding and anti-inflammatory activity in colchicine analogs and congeners. Chemical & Pharmaceutical Bulletin, 29(10), 2899-2905. [Link]

-

Grazzi, A., et al. (2023). Ligand Binding Free Energy Landscapes at the Tubulin Colchicine Site from Coarse-Grained Metadynamics. bioRxiv. [Link]

-

Brossi, A., et al. (1988). Synthesis and biological effects of novel thiocolchicines. 3. Evaluation of N-acyldeacetylthiocolchicines, N-(alkoxycarbonyl) deacetylthiocolchicines, and O-ethyldemethylthiocolchicines. New synthesis of thiodemecolcine and antileukemic effects of 2-demethyl- and 3-demethylthiocolchicine. Journal of Medicinal Chemistry, 31(3), 649-661. [Link]

-

Panda, D. (2014). Interaction of colchicine with tubulin. ResearchGate. [Link]

-

Elbaum-Garfinkle, S., et al. (2015). Tau Binds to Multiple Tubulin Dimers with Helical Structure. Journal of the American Chemical Society, 137(30), 9531-9534. [Link]

-

La Regina, G., et al. (2007). Arylthioindole Inhibitors of Tubulin Polymerization. 3. Biological Evaluation, Structure-Activity Relationships and Molecular Modeling Studies. Journal of Medicinal Chemistry, 50(12), 2865-2874. [Link]

Sources

- 1. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Molecular interactions at the colchicine binding site in tubulin: An X-ray crystallography perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chloroacetates of 2- and 3-demethylthiocolchicine: specific covalent interactions with tubulin with preferential labeling of the beta-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mapping the binding site of colchicinoids on beta -tubulin. 2-Chloroacetyl-2-demethylthiocolchicine covalently reacts predominantly with cysteine 239 and secondarily with cysteine 354 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. ovid.com [ovid.com]

- 9. Association of thiocolchicine with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Separation of tubulin-binding and anti-inflammatory activity in colchicine analogs and congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. cytoskeleton.com [cytoskeleton.com]

- 14. Frontiers | Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles [frontiersin.org]

- 15. Investigating Tubulin-Drug Interaction Using Fluorescence Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Computational Approaches to the Rational Design of Tubulin-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rcsb.org [rcsb.org]

- 18. mdpi.com [mdpi.com]

- 19. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]

- 22. researchgate.net [researchgate.net]

Unveiling the Cytotoxicity of 3-Chloroacetyl-3-demethylthiocolchicine (3CTC): Mechanisms, Covalent Tubulin Modification, and Experimental Workflows

Executive Summary

Microtubule-targeting agents (MTAs) remain a cornerstone of oncological pharmacology. While colchicine is a potent antimitotic agent, its high systemic toxicity has driven the development of synthetic analogs. Among these, 3-Chloroacetyl-3-demethylthiocolchicine (3CTC) stands out not merely as a cytotoxic agent, but as a highly precise chemical probe.

Unlike traditional MTAs that bind reversibly, 3CTC features a chemically reactive A-ring modification that allows it to act as a competitive inhibitor of colchicine before forming an irreversible covalent bond with β -tubulin. As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic causality behind 3CTC’s cytotoxicity, present comparative quantitative data, and outline self-validating experimental workflows for mapping its interactions.

Mechanistic Causality: The Covalent Trap

To understand the cytotoxicity of 3CTC, we must analyze the spatial and thermodynamic dynamics of its interaction with the colchicine-binding pocket.

Reversible Binding vs. Covalent Modification

The cytotoxicity of 3CTC is a two-step process. Initially, 3CTC enters the cell and binds reversibly to the colchicine site on β -tubulin. However, the presence of the chloroacetyl group at the C-3 position introduces an electrophilic center. At physiological temperatures (37°C), this electrophile is attacked by the nucleophilic thiol groups of specific cysteine residues within the binding pocket, forming an irreversible covalent adduct [1].

Regioselectivity and Spatial Mapping

The true value of 3CTC lies in its regioselectivity. Research has demonstrated that 3CTC covalently reacts predominantly with Cysteine 354 (Cys-354) and secondarily with Cysteine 239 (Cys-239) on β -tubulin [2]. The intramolecular distance between the oxygen at position C-3 and the chlorine atom of the 3-chloroacetyl group dictates this preference. Because the covalent bond permanently alters the conformational state of β -tubulin, microtubule polymerization is entirely halted. This disruption triggers the spindle assembly checkpoint, forcing the cell into prolonged G2/M phase arrest, which ultimately cascades into intrinsic apoptosis.

Mechanistic pathway of 3CTC-induced cytotoxicity via β-tubulin modification.

Quantitative Data: 3CTC vs. 2CTC

To appreciate the spatial precision of 3CTC, it is essential to compare it against its structural isomer, 2-Chloroacetyl-2-demethylthiocolchicine (2CTC). While both compounds exhibit similar binding affinities, shifting the chloroacetyl group from the C-3 to the C-2 position drastically alters the target cysteine residue [2].

| Compound | Apparent Ki (µM) | Covalent Binding at 0°C | Covalent Binding at 37°C | Cys-239 : Cys-354 Adduct Ratio |

| 3CTC | ~3.0 | Negative | Positive (~60% rapidly bound) | 27 : 73 |

| 2CTC | ~3.0 | Negative | Positive | 77 : 23 |

Table 1: Comparative binding kinetics and regioselectivity of colchicinoid chloroacetates. Data synthesized from established tubulin mapping studies [1, 2].

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, experimental protocols must be designed as self-validating systems. The following methodologies explain not just the how, but the why behind each critical step.

Protocol A: In Vitro Tubulin Covalent Adduct Mapping

This protocol utilizes radiolabeled[14C]-3CTC to map the exact residues involved in the covalent modification of β -tubulin.

Step 1: Tubulin Purification and Preparation

-

Action: Purify bovine brain tubulin via cycles of temperature-dependent assembly and disassembly, followed by phosphocellulose chromatography.

-

Causality: This ensures the removal of microtubule-associated proteins (MAPs) that could introduce off-target thiol groups, ensuring 3CTC interacts exclusively with the αβ -tubulin heterodimer.

Step 2: Temperature-Controlled Incubation (The Validation Check)

-

Action: Incubate 10 µM purified tubulin with 20 µM [14C]-3CTC in PEM buffer. Run three parallel conditions: (A) 37°C, (B) 0°C, and (C) 37°C pre-incubated with 50 µM podophyllotoxin.

-

Causality:

-

Condition A allows the nucleophilic attack to occur.

-

Condition B acts as a thermodynamic control; at 0°C, 3CTC binds reversibly but lacks the activation energy for covalent bonding.

-

Condition C acts as a spatial control; podophyllotoxin competitively occupies the colchicine site, preventing 3CTC binding and proving the interaction is site-specific [1].

-

Step 3: Formic Acid Digestion

-

Action: Precipitate the protein, resuspend in 70% formic acid, and incubate at 37°C for 48 hours.

-

Causality: Formic acid specifically cleaves aspartyl-prolyl (Asp-Pro) bonds. This highly specific cleavage generates manageable peptide fragments containing Cys-239 and Cys-354 without degrading the covalent 3CTC adduct.

Step 4: HPLC Separation and Scintillation Counting

-

Action: Separate the resulting peptides using reverse-phase HPLC and quantify the [14C] signal in the eluted fractions.

-

Causality: The radioactive peaks will correspond directly to the retention times of the Cys-239 and Cys-354 containing fragments, allowing for the precise calculation of the 27:73 adduct ratio.

Step-by-step workflow for mapping 3CTC covalent adducts on β-tubulin.

Protocol B: Cellular Cytotoxicity & Cell Cycle Arrest Assay

To link the molecular binding of 3CTC to its phenotypic cytotoxic outcome, a flow cytometry-based cell cycle analysis is required.

Step 1: Cell Seeding and Treatment

-

Action: Seed cancer cells (e.g., MCF-7 or HeLa) at 2×104 cells/well. Treat with varying concentrations of 3CTC (0.1 nM to 1 µM) for 24 hours.

-

Causality: A 24-hour window provides sufficient time for cells to pass through the cell cycle and encounter the mitotic block caused by 3CTC-inactivated tubulin.

Step 2: Fixation and Propidium Iodide (PI) Staining

-

Action: Harvest cells, wash with ice-cold PBS, and fix in 70% ethanol at -20°C. Resuspend in a staining solution containing Propidium Iodide and RNase A.

-

Causality: Ethanol permeabilizes the membrane. RNase A is critical because PI intercalates into all nucleic acids; degrading RNA ensures the fluorescence signal is strictly proportional to DNA content.

Step 3: Flow Cytometry Analysis

-

Action: Analyze the cell population using a flow cytometer.

-

Causality: Cells in the G1 phase will have a 2N DNA content. Because 3CTC prevents mitotic spindle formation, cells will arrest in the G2/M phase, exhibiting a 4N DNA content. A dose-dependent spike in the 4N population validates the antimitotic mechanism of 3CTC cytotoxicity.

Conclusion

3-Chloroacetyl-3-demethylthiocolchicine (3CTC) is a masterclass in rational chemical design. By substituting the methoxy group of colchicine with a reactive chloroacetyl moiety, researchers created a molecule that not only induces potent cytotoxicity via G2/M arrest but also permanently tags its target. The preferential covalent modification of Cys-354 over Cys-239 provides invaluable structural insights into the colchicine binding pocket, paving the way for the next generation of highly specific, irreversible microtubule-stabilizing and destabilizing agents.

References

-

Grover, S., Boyé, O., Getahun, Z., Brossi, A., & Hamel, E. (1992). "Chloroacetates of 2- and 3-demethylthiocolchicine: specific covalent interactions with tubulin with preferential labeling of the beta-subunit." Biochemical and Biophysical Research Communications, 187(3), 1350-1358. URL:[Link]

-

Bai, R., Covell, D. G., Pei, X. F., Ewell, J. B., Nguyen, N. Y., Brossi, A., & Hamel, E. (2000). "Mapping the binding site of colchicinoids on beta-tubulin. 2-Chloroacetyl-2-demethylthiocolchicine covalently reacts predominantly with cysteine 239 and secondarily with cysteine 354." Journal of Biological Chemistry, 275(51), 40443-40452. URL:[Link]

Solubility, Stability, and Binding Dynamics of 3-Chloroacetyl-3-demethylthiocolchicine (3-CTC)

An In-Depth Technical Guide for Tubulin Inhibition Studies

Executive Summary

The development of irreversible tubulin inhibitors has provided profound insights into microtubule dynamics and the precise topography of the colchicine binding site. Among these, 3-Chloroacetyl-3-demethylthiocolchicine (3-CTC) stands out as a highly specific, chemically reactive analog of colchicine[1]. By replacing the C-ring methoxy group with a thiomethyl group and introducing an electrophilic chloroacetyl moiety on the A-ring, researchers have engineered a probe capable of forming irreversible covalent bonds with β-tubulin[1]. This whitepaper provides an in-depth technical analysis of the solubility, stability, and binding dynamics of 3-CTC, offering researchers a definitive guide to utilizing this compound in structural and biochemical assays.

Structural Causality & Chemical Profile

3-CTC is characterized by two critical structural modifications that dictate its pharmacological behavior:

-

A-Ring Chloroacetylation : The addition of the chloroacetyl group at the 3-position transforms the molecule from a reversible binder into a reactive electrophile. Once 3-CTC docks into the colchicine binding site (acting as a competitive inhibitor with an apparent Ki of ~3 µM), the chloroacetyl group is positioned in close proximity to nucleophilic cysteine thiols[1]. This proximity facilitates rapid covalent adduction, specifically targeting Cys-239 and Cys-354 on β-tubulin[2].

-

C-Ring Thiomethylation : The substitution of the native methoxy group with a thiomethyl group (forming the thiocolchicine scaffold) enhances the overall chemical stability of the tropolone ring, particularly against acidic degradation, without compromising tubulin binding affinity.

Mechanistic pathway of 3-CTC covalent adduction to β-tubulin and competitive inhibition.

Solubility Dynamics & Formulation Strategies

As a highly lipophilic compound with a reactive electrophilic center, the solubility and formulation of 3-CTC require precise control to prevent premature degradation.

-

Solvent Selection : 3-CTC is practically insoluble in water and highly susceptible to hydrolytic cleavage of the chloroacetyl group in aqueous media. Therefore, primary stock solutions must be prepared in strictly anhydrous dimethyl sulfoxide (DMSO).

-

Hydrolytic Causality : In the presence of water, especially at physiological or basic pH, the chloroacetyl group undergoes slow hydrolysis, converting the reactive probe into an inert derivative. Maintaining an anhydrous stock ensures the electrophile remains intact until the exact moment of introduction to the aqueous tubulin buffer.

Stability Profile: Intrinsic vs. Adduct Stability

The stability of 3-CTC must be evaluated in two distinct phases: the intrinsic stability of the free molecule and the chemical stability of the resulting protein-ligand adducts.

-

Adduct Formation Kinetics : Upon binding at 37°C, approximately 60% of the bound 3-CTC rapidly forms a covalent bond with β-tubulin[1].

-

Differential Adduct Stability : 3-CTC reacts with both Cys-239 and Cys-354[2]. However, the resulting thioether linkages exhibit drastically different stabilities when subjected to analytical conditions, such as the formic acid digestion used for peptide mapping[2]. The adduct at Cys-239 is significantly less stable than the adduct at Cys-354 during this digestion process[2]. To accurately determine the physiological binding distribution, degradation rates must be measured over time and extrapolated back to zero time. This mathematical correction reveals a true initial Cys-239 to Cys-354 adduction ratio of 27:73 for 3-CTC[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls that confirm mechanistic causality.

Protocol 1: Covalent Binding Validation Assay

Objective : To confirm that 3-CTC binding is both covalent and specific to the colchicine site.

-

Stock Preparation : Dissolve 3-CTC in anhydrous DMSO to a concentration of 10 mM.

-

Causality: Prevents aqueous hydrolysis of the electrophilic chloroacetyl group prior to the assay.

-

-

Temperature-Dependent Incubation : Incubate 10 µM β-tubulin with 30 µM 3-CTC in a pH 7.0 buffer. Run parallel reactions at 0°C and 37°C.

-

Causality: Covalent bond formation requires activation energy. At 0°C, 3-CTC binds to tubulin but does not form covalent bonds, providing a self-validating baseline to distinguish between reversible affinity and irreversible adduction[1].

-

-

Competitive Inhibition Control : In a separate 37°C cohort, pre-incubate tubulin with podophyllotoxin before adding 3-CTC.

-

Causality: Podophyllotoxin is a rapid, reversible binder of the colchicine site. Complete inhibition of 3-CTC adduction by podophyllotoxin proves that the covalent reaction is strictly site-specific and not a result of random surface alkylation[1].

-

Protocol 2: Adduct Stability Mapping via Formic Acid Digestion

Objective : To quantify the distribution of 3-CTC adducts across β-tubulin cysteines.

-

Digestion : Treat the covalently modified tubulin complex with 70% formic acid.

-

Causality: Formic acid selectively cleaves aspartyl-prolyl bonds, generating the specific peptide fragments needed to isolate and identify Cys-239 and Cys-354[2].

-

-

Time-Course Monitoring : Extract aliquots at 2, 4, 8, and 24 hours post-digestion for HPLC analysis.

-

Causality: Because the Cys-239 adduct degrades under acidic conditions, a single endpoint measurement would falsely underrepresent its formation[2].

-

-

Zero-Time Extrapolation : Plot the degradation curves of both adducts and extrapolate the data to t=0 .

-

Causality: This mathematical extrapolation accounts for the differential acid stability of the two sites, yielding the true physiological initial binding ratio[2].

-

Experimental workflow for mapping 3-CTC adduct stability via formic acid digestion.

Quantitative Data Summary

Table 1: Comparative Binding and Stability Profile of Chloroacetyl Colchicinoids

| Parameter | 2-CTC (2-Chloroacetyl analog) | 3-CTC (3-Chloroacetyl analog) |

| Apparent Binding Affinity (Ki) | ~3 µM | ~3 µM |

| Covalent Conversion Rate | Rapid | Rapid (~60% bound) |

| Primary Adduct Site | Cys-239 | Cys-354 |

| Secondary Adduct Site | Cys-354 | Cys-239 |

| Cys-239 : Cys-354 Adduct Ratio | 77 : 23 | 27 : 73 |

| Adduct Stability (Formic Acid) | Cys-239 adduct is less stable | Cys-354 adduct is highly stable |

| 0°C Covalent Reactivity | None (Reversible binding only) | None (Reversible binding only) |

Sources

- 1. Chloroacetates of 2- and 3-demethylthiocolchicine: specific covalent interactions with tubulin with preferential labeling of the beta-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mapping the binding site of colchicinoids on beta -tubulin. 2-Chloroacetyl-2-demethylthiocolchicine covalently reacts predominantly with cysteine 239 and secondarily with cysteine 354 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of 3-Demethylthiocolchicine Derivatives: A Technical Guide to a New Frontier in Tubulin-Targeting Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colchicine, a natural alkaloid extracted from the autumn crocus, has a storied history in medicine, primarily for the treatment of gout.[1] Its potent antimitotic properties, stemming from its ability to disrupt microtubule polymerization, have also positioned it as a compelling candidate for cancer therapy.[1][2] However, the clinical utility of colchicine in oncology has been severely hampered by a narrow therapeutic index and significant toxicity.[1][3] This has catalyzed extensive research into colchicine analogs with the goal of identifying compounds with an improved therapeutic window. Among these, 3-demethylthiocolchicine (3-DTC) and its derivatives have emerged as a promising class of tubulin-targeting agents, exhibiting potent anticancer activity, in some cases with reduced toxicity compared to the parent compound.[4][5] This technical guide provides a comprehensive overview of the fundamental properties of 3-DTC derivatives, including their synthesis, mechanism of action, and structure-activity relationships, to serve as a resource for researchers in medicinal chemistry, chemical biology, and drug development.

The Rationale and Synthesis of 3-Demethylthiocolchicine Derivatives

The development of 3-DTC is a direct result of extensive structure-activity relationship (SAR) studies on the colchicine scaffold.[1] Early research demonstrated that modifications to the A and C rings of colchicine could profoundly influence its biological activity and toxicity.[1] The substitution of the methoxy group at the C-10 position with a methylthio group to yield thiocolchicine was found to, in some instances, enhance tubulin binding affinity.[1][6] Further exploration into demethylation of the A-ring methoxy groups led to the synthesis of 3-DTC, a compound with altered polarity and metabolic stability that could potentially enhance its interaction with the tubulin binding site.[1]

The synthesis of 3-DTC and its derivatives can be achieved through several routes, primarily involving the regioselective demethylation of thiocolchicine.[1] While chemical demethylation can be challenging due to the presence of multiple methoxy groups, various strategies have been developed to favor the less hindered C-3 position.[1][7]

A notable and efficient alternative is the use of biotransformation. Specific microbial strains, such as Bacillus aryabhattai, have been shown to selectively demethylate colchicinoids at the C-3 position with high yields, offering a more specific and potentially scalable method for producing 3-DTC.[8] This biological approach can also be utilized for the glycosylation of 3-demethylated analogs to produce derivatives like thiocolchicoside, a known muscle relaxant.[8][9]

Mechanism of Action: Targeting the Microtubule Cytoskeleton

The primary mechanism of action for 3-DTC and its derivatives is the inhibition of tubulin polymerization.[1][10] These compounds bind to the colchicine-binding site located on the β-tubulin subunit.[1][10] This binding event prevents the polymerization of tubulin dimers into microtubules, which are critical components of the cytoskeleton and the mitotic spindle.[10][11]

The disruption of microtubule dynamics triggers a cascade of cellular events, ultimately leading to cell cycle arrest and apoptosis.[1][10] The key signaling pathways involved include:

-

Cell Cycle Arrest: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, causing a prolonged arrest in the G2/M phase of the cell cycle.[10]

-

Induction of Apoptosis: Sustained mitotic arrest initiates the intrinsic apoptotic pathway, often characterized by the upregulation of pro-apoptotic proteins such as p53 and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2.[10]

Biological Activity and Cytotoxicity

The antiproliferative activity of 3-DTC and its derivatives has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Thiocolchicine | MCF-7 (Breast) | 0.01 | [10] |

| Thiocolchicine | MDA-MB-231 (Breast) | 0.0006 | [10] |

| Thiocolchicoside | MCF-7 (Breast) | 0.079 | [10] |

| 1-demethylthiocolchicine | A549 (Lung) | Not specified | [12] |

| 1-demethylthiocolchicine | MCF-7 (Breast) | Not specified | [12] |

| 1-demethylthiocolchicine | LoVo (Colon) | Not specified | [12] |

| N-deacetylthiocolchicine derivatives | Various | Low nanomolar range | [2] |

| 4-iodo-N-deacetylthiocolchicine derivatives | Various | Low nanomolar range | [2] |

Note: Direct IC50 values for 3-Demethylthiocolchicine across a panel of cell lines were not consistently available in the reviewed literature. The table presents data for closely related thiocolchicine derivatives to provide a comparative context.

Experimental Protocols for Biological Evaluation

To assess the biological activity of 3-DTC derivatives, a series of in vitro assays are typically employed. The following provides a generalized workflow and step-by-step methodologies for key experiments.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis, anticancer activity and molecular docking studies of N-deacetylthiocolchicine and 4-iodo-N-deacetylthiocolchicine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antitumor agents 273. Design and synthesis of N-alkyl-thiocolchicinoids as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New synthetic thiocolchicine derivatives as lowtoxic anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological effects of novel thiocolchicines. 3. Evaluation of N-acyldeacetylthiocolchicines, N-(alkoxycarbonyl) deacetylthiocolchicines, and O-ethyldemethylthiocolchicines. New synthesis of thiodemecolcine and antileukemic effects of 2-demethyl- and 3-demethylthiocolchicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Association of thiocolchicine with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. calonmedical.com [calonmedical.com]

- 8. EP3086794B1 - Process for the conversion of colchicinoids to their 3-glycosylated derivatives via their respective 3-demethyl analogues - Google Patents [patents.google.com]

- 9. Cytotoxic Colchicine Alkaloids: From Plants to Drugs | IntechOpen [intechopen.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis and Antiproliferative Screening Of Novel Analogs of Regioselectively Demethylated Colchicine and Thiocolchicine - PMC [pmc.ncbi.nlm.nih.gov]

Targeted Covalent Inhibition of β-Tubulin: A Technical Whitepaper on the Preliminary Investigation of 3-CTC as an Antitumor Agent

Executive Summary

The development of antimitotic agents has long been dominated by reversible tubulin binders, such as taxanes and vinca alkaloids. However, reversible binding often leads to transient target engagement, making these therapies highly susceptible to drug efflux pumps and rapid cellular clearance. As a Senior Application Scientist specializing in targeted covalent inhibitors (TCIs), I present this technical guide on 3-CTC (3-chloroacetyl-3-demethylthiocolchicine) .

3-CTC is an investigational, chemically reactive A-ring modified analog of colchicine[1]. By incorporating an electrophilic chloroacetyl moiety, 3-CTC transitions from a classical reversible binder to a targeted covalent inhibitor. This whitepaper dissects the mechanistic rationale, quantitative pharmacodynamics, and self-validating experimental protocols required to evaluate 3-CTC as a next-generation antitumor agent.

Mechanistic Rationale: The Shift to Covalent Tubulin Targeting

The colchicine binding site is located at the intra-dimer interface between α-tubulin and β-tubulin. Classical colchicine binds reversibly, destabilizing the microtubule polymer and arresting the cell in the G2/M phase[2].

The structural innovation of 3-CTC lies in the substitution at the 3-position of the thiocolchicine A-ring with a chloroacetyl group. This specific modification acts as a proximity-driven electrophile. When 3-CTC docks into the colchicine binding pocket, the chloroacetyl group is positioned adjacent to highly nucleophilic cysteine residues on the β-tubulin subunit[1]. The resulting nucleophilic substitution (SN2) reaction forms an irreversible thioether bond, permanently disabling the tubulin heterodimer and ensuring sustained mitotic arrest even after the free drug is cleared from the intracellular space.

Caption: Mechanism of 3-CTC: Electrophilic attack on beta-tubulin cysteines leading to mitotic arrest.

Quantitative Pharmacodynamics and Adduct Mapping

Understanding the binding kinetics of 3-CTC requires differentiating between its initial reversible affinity and its subsequent covalent efficiency. 3-CTC acts initially as a competitive inhibitor of colchicine binding with an apparent Ki of ~3 µM[1].

Crucially, the covalent interaction is highly specific. Radiolabeling studies demonstrate that the ratio of covalent binding between β-tubulin and α-tubulin is approximately 4:1[1]. Within the β-subunit, 3-CTC predominantly targets Cysteine 354 (Cys-354) over Cysteine 239 (Cys-239) , a stark contrast to its structural isomer 2-CTC, which prefers Cys-239[3].

Table 1: Pharmacodynamic and Binding Kinetics of Colchicinoids

| Compound | Apparent Ki (µM) | % of Bound Drug Forming Covalent Bond | β:α Tubulin Labeling Ratio | Cys-239 : Cys-354 Adduct Ratio |

| Colchicine | ~1.0 | 0% (Reversible) | N/A | N/A |

| 2-CTC | ~3.0 | ~33% | 4:1 | 77 : 23 |

| 3-CTC | ~3.0 | ~60% | 4:1 | 27 : 73 |

Data synthesized from Grover et al.[1] and Bai et al.[3].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of covalent tubulin inhibitors must rely on self-validating assay systems. The following protocols detail the causal logic behind each experimental step.

Protocol 1: In Vitro Tubulin Polymerization Inhibition Assay

This assay measures the macroscopic effect of 3-CTC on microtubule dynamics.

-

Preparation: Purify tubulin from bovine brain tissue and resuspend in PEM buffer (PIPES, EGTA, MgCl2 ) supplemented with 1 mM GTP.

-

Causality: GTP and Mg2+ are obligate biochemical cofactors required for microtubule nucleation.

-

-

Temperature-Gated Incubation: Pre-incubate the tubulin mixture with 3-CTC (0.1 µM to 10 µM) at 37°C for 30 minutes. Run a parallel cohort at 0°C.

-

Causality: The covalent binding of 3-CTC to tubulin is highly temperature-dependent; it proceeds efficiently at 37°C but does not occur at 0°C[1]. The 0°C cohort serves as a negative control to rule out non-specific protein precipitation.

-

-

Spectrophotometric Monitoring: Transfer the samples to a temperature-controlled cuvette and monitor absorbance at 350 nm.

-

Causality: As tubulin heterodimers polymerize into massive microtubule structures, the solution's turbidity increases, directly increasing the A350 reading. 3-CTC will flatline this curve.

-

-

Competitive Validation: Introduce a cohort pre-treated with podophyllotoxin.

-

Causality: Podophyllotoxin is a known competitive inhibitor of the colchicine site. If podophyllotoxin prevents 3-CTC's effects, it validates that 3-CTC is engaging the correct orthosteric pocket before forming its covalent bond[1].

-

Protocol 2: Covalent Adduct Mapping via Formic Acid Digestion

To prove covalent engagement and identify the specific amino acid residues modified by 3-CTC.

Caption: Workflow for mapping 14C-labeled 3-CTC covalent adducts on beta-tubulin via HPLC.

-

Radiolabeling: Incubate purified β-tubulin with [14C] -labeled 3-CTC at 37°C.

-

Protein Denaturation: Precipitate the protein using trichloroacetic acid (TCA) and wash extensively.

-

Causality: TCA denatures the protein, disrupting all non-covalent (reversible) interactions. Only the drug molecules that have formed a true covalent bond will remain in the radioactive pellet.

-

-

Formic Acid Cleavage: Resuspend the pellet in 70% formic acid.

-

Causality: Standard proteases (like trypsin) can yield overly complex or unstable fragments. Formic acid specifically hydrolyzes peptide bonds between Aspartic Acid (Asp) and Proline (Pro) residues. This generates predictable, stable peptide fragments while preserving the delicate thioether linkage of the 3-CTC adduct[3].

-

-

HPLC & Scintillation: Resolve the peptide fragments using reverse-phase HPLC and quantify the 14C radioactivity in each fraction to calculate the 27:73 ratio of Cys-239 to Cys-354 adducts[3].

Translational Implications for Drug Development

The preliminary investigation of 3-CTC provides a powerful proof-of-concept for targeted covalent antimitotics. By converting a transient binding event into a permanent structural modification, 3-CTC circumvents the rapid dissociation rates that plague classical tubulin inhibitors. Furthermore, because the drug is covalently anchored to the target, it becomes highly resistant to the efflux mechanisms (e.g., P-glycoprotein) frequently upregulated in multidrug-resistant (MDR) solid tumors. Future development should focus on optimizing the reactivity of the chloroacetyl warhead to maximize the therapeutic window and minimize off-target glutathione depletion.

References

-

Chloroacetates of 2- and 3-demethylthiocolchicine: specific covalent interactions with tubulin with preferential labeling of the beta-subunit. National Institutes of Health (PubMed). Available at:[Link]

-

Mapping the binding site of colchicinoids on beta-tubulin. 2-Chloroacetyl-2-demethylthiocolchicine covalently reacts predominantly with cysteine 239 and secondarily with cysteine 354. National Institutes of Health (PubMed). Available at:[Link]

-

An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. SciSpace. Available at:[Link]

Sources

- 1. Chloroacetates of 2- and 3-demethylthiocolchicine: specific covalent interactions with tubulin with preferential labeling of the beta-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Mapping the binding site of colchicinoids on beta -tubulin. 2-Chloroacetyl-2-demethylthiocolchicine covalently reacts predominantly with cysteine 239 and secondarily with cysteine 354 - PubMed [pubmed.ncbi.nlm.nih.gov]

Covalent Targeting of the Colchicine Binding Site: A Technical Whitepaper on 3-CTC and Tubulin Interactions

Executive Summary

The dynamic instability of microtubules is a prime target in oncology and vascular disruption therapies. While traditional microtubule-targeting agents (MTAs) like colchicine and paclitaxel bind reversibly, the development of chemically reactive analogs offers a pathway to irreversible, covalent inhibition. This whitepaper provides an in-depth technical analysis of 3-chloroacetyl-3-demethylthiocolchicine (3-CTC) , an A-ring modified analog of colchicine.

By acting as an electrophilic ligand, 3-CTC not only competitively inhibits colchicine binding but also forms a highly specific covalent adduct with the tubulin heterodimer, [1]. This guide synthesizes the mechanistic causality, thermodynamic prerequisites, and self-validating experimental protocols required to characterize 3-CTC's interaction with tubulin.

Mechanistic Causality: The 3-CTC/Tubulin Interaction

The interaction between 3-CTC and tubulin is a two-step process governed by strict thermodynamic and structural prerequisites.

-

Thermodynamic Gating (The 37°C Requirement): Tubulin exhibits significant temperature-dependent conformational plasticity. At 0°C, the tubulin heterodimer undergoes a structural shift that occludes the colchicine binding pocket. Consequently,[1]. Incubation at 37°C is mandatory to expose the hydrophobic pocket at the intra-dimer interface, allowing the initial non-covalent docking of 3-CTC.

-

Electrophilic Trapping: Once docked, 3-CTC acts as a competitive inhibitor with an [1]. The spatial proximity of the reactive 3-chloroacetyl group to a nucleophilic residue (likely a cysteine sulfhydryl) within the colchicine site triggers a rapid nucleophilic substitution ( SN2 ) reaction.

-

Subunit Specificity: The colchicine binding site is located at the interface of the α- and β-tubulin monomers, but it is predominantly buried within the β-subunit. This structural asymmetry explains why the covalent labeling of 3-CTC[1].

Thermodynamic and mechanistic pathway of 3-CTC covalent binding to the tubulin heterodimer.

Self-Validating Experimental Protocols

To rigorously prove that an MTA forms a specific covalent bond rather than acting as a non-specific alkylating agent, the experimental design must be self-validating. The following protocols utilize [14C] -labeled 3-CTC to trace the molecular fate of the drug.

Protocol A: Competitive Binding & Covalent Trapping Assay

Causality & Rationale: To prove that covalent bond formation is specific to the colchicine site, we must use a known reversible competitor.[1]. If pre-incubation with podophyllotoxin prevents [14C] -3-CTC from covalently modifying tubulin, it confirms that the covalent reaction is strictly site-directed.

-

Preparation: Purify tubulin from bovine brain via temperature-dependent assembly/disassembly cycles. Suspend in PM buffer (0.1 M PIPES, 1 mM MgSO4, 2 mM EGTA, pH 6.9) supplemented with 0.1 mM GTP.

-

Control Establishment: Divide the tubulin pool into three cohorts:

-

Cohort 1 (Negative Control): Pre-incubate at 0°C for 15 mins.

-

Cohort 2 (Competition Control): Pre-incubate with 50 µM podophyllotoxin at 37°C for 15 mins.

-

Cohort 3 (Test): Pre-incubate with vehicle (DMSO) at 37°C for 15 mins.

-

-

Reaction: Add 10 µM [14C] -3-CTC to all cohorts. Incubate for 30 minutes.

-

Quenching: Stop the reaction by adding a 10-fold molar excess of unlabeled colchicine and shifting the temperature to 0°C.

Protocol B: Stoichiometric Quantification via Gel Filtration

Causality & Rationale: Non-covalent interactions will dissociate over time, but true covalent adducts will co-elute with the massive tubulin protein (~100 kDa) during size-exclusion chromatography.

-

Separation: Load the quenched reaction mixtures onto Sephadex G-50 columns pre-equilibrated with PM buffer at 4°C.

-

Elution: Collect the void volume fractions containing the high-molecular-weight tubulin. The free, unreacted [14C] -3-CTC will be retained in the column matrix.

-

Quantification: Subject the protein fractions to liquid scintillation counting.

-

Expected Result: Cohort 3 will show high radioactivity. Cohorts 1 and 2 will show near-background radioactivity, proving the binding is temperature-dependent and site-specific.

-

Protocol C: Subunit-Specific Labeling via Denaturing SDS-PAGE

Causality & Rationale: To definitively prove a covalent bond, the protein must be denatured. Boiling the sample in SDS and β -mercaptoethanol destroys all non-covalent interactions. Any [14C] signal remaining on the protein bands after SDS-PAGE must be covalently linked.

-

Denaturation: Boil the radiolabeled tubulin fractions from Protocol B in Laemmli sample buffer for 5 minutes.

-

Resolution: Run the samples on a high-resolution 10% SDS-polyacrylamide gel to cleanly separate the α -tubulin (~50 kDa) and β -tubulin (~50 kDa) bands (which resolve slightly differently due to isoelectric and structural differences).

-

Autoradiography: Dry the gel and expose it to X-ray film or a phosphorimager screen for 48-72 hours.

-

Densitometry: Quantify the signal intensity of the α and β bands.[1].

Self-validating workflow for isolating and quantifying covalent tubulin-drug adducts.

Quantitative Data Synthesis

The tables below summarize the pharmacological and stoichiometric profile of 3-CTC, highlighting its efficiency as a covalent microtubule inhibitor compared to its slower-reacting counterpart, 2-CTC.

Table 1: Pharmacological Profile of 3-CTC vs. Colchicine Site Ligands

| Ligand | Mechanism of Action | Apparent Ki | Binding Temp Requirement | Polymerization Inhibition |

| Colchicine | Reversible Binding | ~1-3 µM | 37°C | Strong |

| Podophyllotoxin | Reversible Binding | < 1 µM | 37°C | Strong |

| 3-CTC | Competitive / Covalent | ~3 µM | 37°C (No binding at 0°C) | Strong |

Table 2: Covalent Labeling Stoichiometry and Subunit Distribution

| Compound | Covalent Conversion Rate* | Reaction Kinetics | Subunit Preference ( β : α Ratio) |

| 3-CTC | ~60% | Rapid | 4:1 |

| 2-CTC | ~33% | Slow | 4:1 |

*Percentage of the initially bound, non-covalent drug complex that successfully transitions into a permanent covalent adduct.

References

-

Grover, S., Boyé, O., Getahun, Z., Brossi, A., & Hamel, E. (1992). Chloroacetates of 2- and 3-demethylthiocolchicine: specific covalent interactions with tubulin with preferential labeling of the beta-subunit. Biochemical and Biophysical Research Communications, 187(3), 1350-1358.[Link]

Sources

An In-depth Technical Guide to the Chemical Structure and Synthesis of 3-Chloroacetyl-3-demethylthiocolchicine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Modified Colchicinoids